molecular formula C26H18FN7O2 B2866736 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide CAS No. 1020488-28-1

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide

Cat. No.: B2866736
CAS No.: 1020488-28-1
M. Wt: 479.475
InChI Key: VLWMEGWDCWJCEE-UHFFFAOYSA-N
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Description

The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide” is a pyrazolo[3,4-d]pyrimidine derivative . These compounds have been shown to exhibit good preclinical drug metabolism and pharmacokinetics (DMPK) properties . They have also demonstrated excellent FLT3 and CDK inhibition and antiproliferative activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a series of chemical reactions . For instance, the reaction between ethyl 4,4,4-trifluoroacetoacetate and 3-(4-fluorophenyl)-1H-pyrazol-5-amine under specific conditions can lead to the formation of these compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is critical for their biological activity . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is particularly important for FLT3 and CDK inhibition .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit EGFR and ErbB2 kinases at sub-micromolar levels . They also exhibit potent anti-proliferative activities against various cancer cell lines .

Scientific Research Applications

Synthesis and Herbicidal Activity

This compound falls under a category of pyrazolo[3,4-d]pyrimidine derivatives which have been synthesized for their potential applications in agriculture. Specifically, some derivatives have shown good herbicidal activities against certain weeds and crops at specific dosages. These compounds' synthesis and structure-activity relationship (SAR) studies pave the way for developing new agricultural chemicals with targeted weed control capabilities (Jin Luo, Anlin Zhao, C. Zheng, Tao Wang, 2017).

Neuroinflammation Imaging

Another significant application of closely related compounds is in the development of neuroinflammatory imaging agents. Derivatives have been synthesized with high affinity for the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. Such compounds, particularly when radiolabeled, can serve as effective in vivo PET-radiotracers for neuroinflammation, offering valuable tools for diagnosing and studying neurological diseases (Annelaure Damont, Vincent Médran-Navarrete, Fanny Cacheux, et al., 2015).

Fluorescence Studies and Protein Interaction

Compounds within this structural family have also been investigated for their fluorescence properties and interactions with proteins like Bovine Serum Albumin (BSA). This research provides insights into the micropolarity of proteins and ligand-protein interactions, which is crucial for understanding various biological processes and designing fluorescence probes for bioanalytical applications (S. Patil, D. P. Shelar, Ramhari V. Rote, M. Jachak, 2011).

Anticancer and Anti-5-lipoxygenase Agents

Further, research into novel pyrazolopyrimidines derivatives, including structures similar to N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide, has explored their potential as anticancer and anti-5-lipoxygenase agents. These studies involve the synthesis, biological evaluation, and structure-activity relationship analyses of these compounds to assess their efficacy in tumor inhibition and as anti-inflammatory agents (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, et al., 2016).

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of EGFR and ErbB2 kinases . This dual inhibition leads to the induction of apoptosis and cell cycle arrest at S and G2/M phases .

Future Directions

The future directions for the research on these compounds could involve further optimization of their chemical structures to enhance their biological activity and selectivity . Additionally, more comprehensive studies on their mechanism of action and safety profile would be beneficial .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FN7O2/c1-15-13-22(29-24(35)20-8-4-6-16-5-2-3-7-19(16)20)34(32-15)26-30-23-21(25(36)31-26)14-28-33(23)18-11-9-17(27)10-12-18/h2-14H,1H3,(H,29,35)(H,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWMEGWDCWJCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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